REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[N+:4]([O-])=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8].O=P(Cl)(Cl)[Cl:22].O>C(#N)C>[Cl:22][CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8] |f:0.1|
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Name
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4,5-dimethyl-2-(4-trifluoromethylphenyl)-oxazole 3-oxide hydrochloride
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
Cl.CC=1[N+](=C(OC1C)C1=CC=C(C=C1)C(F)(F)F)[O-]
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Name
|
|
Quantity
|
4.06 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
491 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
STIRRING
|
Details
|
The suspension is stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
The suspension is then stirred at room temperature for 6 hours further
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the solids are collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2 L of water
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight at 50° C. (20 mbar)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |